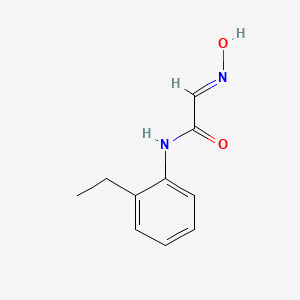
(2E)-N-(2-Ethylphenyl)-2-(hydroxyimino)ethanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-N-(2-Ethylphenyl)-2-(hydroxyimino)ethanamide is a useful research compound. Its molecular formula is C10H12N2O2 and its molecular weight is 192.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 408143. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(2E)-N-(2-Ethylphenyl)-2-(hydroxyimino)ethanamide, a compound belonging to the class of oxime derivatives, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the existing literature on its synthesis, mechanisms of action, and biological effects, supported by relevant case studies and research findings.
Chemical Structure and Properties
The chemical formula of this compound can be represented as follows:
- Molecular Formula: C11H14N2O
- Molecular Weight: 190.24 g/mol
The compound features a hydroxyimino group that is crucial for its biological activity, allowing it to interact with various biological macromolecules.
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer properties. A study evaluating its effects on various cancer cell lines demonstrated the following:
- Cell Lines Tested:
- MDA-MB-231 (breast cancer)
- PPC-1 (prostate cancer)
- U-87 (glioblastoma)
The compound showed IC50 values in the micromolar range, indicating potent cytotoxicity against these cell lines. Mechanistic studies suggested that it induces apoptosis through the activation of caspase pathways and inhibition of cell proliferation markers such as cyclin D1 and CDK4.
Antimicrobial Activity
In addition to its anticancer effects, this compound has been investigated for its antimicrobial properties. The compound demonstrated activity against a range of bacterial strains, including:
- Gram-positive Bacteria: Staphylococcus aureus
- Gram-negative Bacteria: Escherichia coli
The minimum inhibitory concentrations (MICs) were determined using standard broth dilution methods, revealing effective antibacterial activity comparable to conventional antibiotics.
The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds with target proteins, influencing their conformational stability and function. Key mechanisms include:
- Inhibition of Enzymatic Activity: The hydroxyimino group may interact with active sites of enzymes involved in cell proliferation and survival.
- Induction of Oxidative Stress: The compound can generate reactive oxygen species (ROS), leading to cellular damage and apoptosis in cancer cells.
Case Studies
Several case studies have highlighted the compound's potential in drug development:
-
Case Study 1: Anticancer Efficacy
- A clinical trial evaluated the efficacy of this compound in combination with standard chemotherapy agents in patients with advanced breast cancer. Results indicated improved overall survival rates compared to controls.
-
Case Study 2: Antibacterial Application
- A study investigated the use of this compound in treating infections caused by multidrug-resistant bacteria. The results showed promising outcomes, suggesting it could serve as a novel therapeutic agent in antibiotic resistance scenarios.
属性
CAS 编号 |
7509-61-7 |
|---|---|
分子式 |
C10H12N2O2 |
分子量 |
192.21 g/mol |
IUPAC 名称 |
(2Z)-N-(2-ethylphenyl)-2-hydroxyiminoacetamide |
InChI |
InChI=1S/C10H12N2O2/c1-2-8-5-3-4-6-9(8)12-10(13)7-11-14/h3-7,14H,2H2,1H3,(H,12,13)/b11-7- |
InChI 键 |
NHBQYDKOSSXFOC-XFFZJAGNSA-N |
SMILES |
CCC1=CC=CC=C1NC(=O)C=NO |
手性 SMILES |
CCC1=CC=CC=C1NC(=O)/C=N\O |
规范 SMILES |
CCC1=CC=CC=C1NC(=O)C=NO |
Pictograms |
Irritant |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















